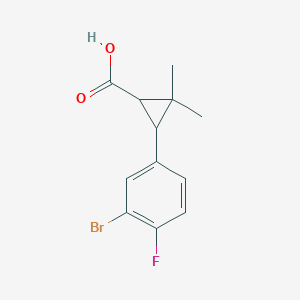
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to a cyclopropane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is stirred at 100°C for several hours, followed by concentration under reduced pressure. The resulting solid is recrystallized from ethanol to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.
Applications De Recherche Scientifique
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to target proteins, potentially leading to biological effects such as anti-inflammatory and analgesic activities . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-fluorocinnamic acid: Shares the bromine and fluorine-substituted phenyl ring but differs in the presence of a cinnamic acid moiety.
3-Bromo-4-fluorophenylacetic acid: Similar in structure but contains a phenylacetic acid moiety instead of a cyclopropane carboxylic acid.
Uniqueness
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H12BrFO2 |
|---|---|
Poids moléculaire |
287.12 g/mol |
Nom IUPAC |
3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12BrFO2/c1-12(2)9(10(12)11(15)16)6-3-4-8(14)7(13)5-6/h3-5,9-10H,1-2H3,(H,15,16) |
Clé InChI |
WQWRRAPVSXKJAG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(=O)O)C2=CC(=C(C=C2)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


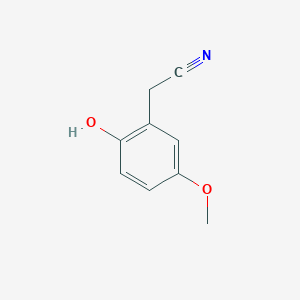
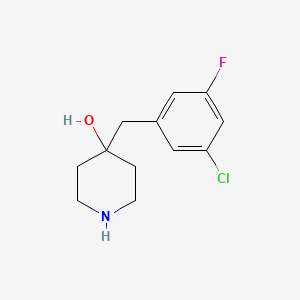

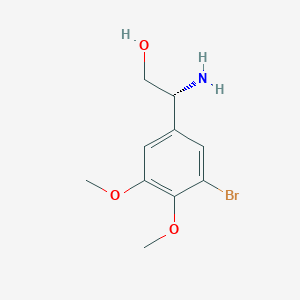
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)


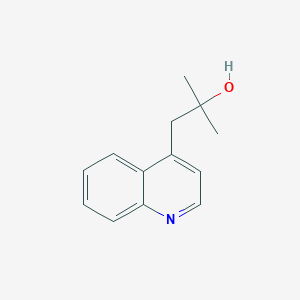


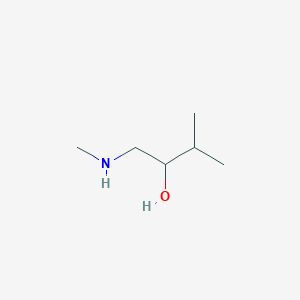
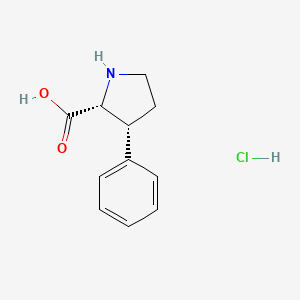

![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
